molecular formula C34H30BrN3O2S B2689164 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 681274-50-0

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B2689164
CAS RN: 681274-50-0
M. Wt: 624.6
InChI Key: WUVSBOSOFJEIFR-UHFFFAOYSA-N
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Description

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C34H30BrN3O2S and its molecular weight is 624.6. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Compounds similar to 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone have been explored for their potential antitumor activities. A study on indole derivatives containing pyrazoles, which are structurally similar to the compound , found these compounds to exhibit in-vitro tumor cell-growth inhibition (Farghaly, 2010).

Antimicrobial Properties

Research on derivatives of thiazole, thiophene, and thienopyridine containing tosyl moiety, which bear resemblance to the compound, has shown potential antimicrobial properties. These compounds were tested and exhibited anticancer activity for liver and breast cancers (Hessien et al., 2009).

Anti-tubercular Agents

Substituted benzo[h]quinazolines and pyrazole derivatives, which are structurally related to this compound, have been synthesized and shown to possess significant anti-tubercular activity against Mycobacterium tuberculosis (Maurya et al., 2013).

properties

IUPAC Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30BrN3O2S/c1-23-7-11-26(12-8-23)32-19-30(25-13-17-28(40-2)18-14-25)36-38(32)34(39)22-41-33-21-37(31-6-4-3-5-29(31)33)20-24-9-15-27(35)16-10-24/h3-18,21,32H,19-20,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVSBOSOFJEIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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